(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one
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Overview
Description
The compound (5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a complex organic molecule that features a thiazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common approach is the condensation of a thiazolone derivative with an appropriate aniline and furan derivative under controlled conditions. The reaction often requires a catalyst and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one: shares structural similarities with other thiazolone derivatives and aniline-furan conjugates.
Uniqueness
- The unique combination of functional groups in This compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21N3O2S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
(5Z)-2-(3,5-dimethylphenyl)imino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O2S/c1-13-9-14(2)11-15(10-13)21-20-22-19(24)17(26-20)12-16-5-6-18(25-16)23-7-3-4-8-23/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,21,22,24)/b17-12- |
InChI Key |
YOZNPNNOBIHSAU-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)N4CCCC4)/S2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(O3)N4CCCC4)S2)C |
Origin of Product |
United States |
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